1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been shown to have promising biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, research has suggested that this compound may exert its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. However, a limitation is that the compound may not be readily available and may require complex synthesis methods.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Some potential areas of study include:
1. Further investigation of the compound's mechanism of action and how it modulates various signaling pathways in the body.
2. Evaluation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of more efficient synthesis methods for the compound.
4. Exploration of the compound's potential use in combination therapies with other drugs for the treatment of cancer or other diseases.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-3-carbaldehyde, which is then reacted with ethyl acetoacetate to form the intermediate product. The intermediate is then further reacted with 4-methoxybenzaldehyde and hydroxylamine hydrochloride to obtain the final product.
Scientific Research Applications
Research has shown that 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has potential therapeutic applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C25H21NO6 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C25H21NO6/c1-30-18-9-7-17(8-10-18)21(27)13-25(29)19-4-2-3-5-20(19)26(24(25)28)14-16-6-11-22-23(12-16)32-15-31-22/h2-12,29H,13-15H2,1H3 |
InChI Key |
FSWXLAWQUBFYKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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